COX‑2 Inhibition Potency vs. the Sulfonamide Analog TPPD
In a DPPH radical‑scavenging and COX‑2 inhibition study, the sulfonamide analog N‑(4‑anilinophenyl)‑4‑methylbenzenesulfonamide (TPPD, CAS 100‑93‑6) exhibited an IC₅₀ of 36.4 µM against prostaglandin G/H synthase 2 (COX‑2) [1]. Although the sulfonate ester target compound was not directly assayed in this study, the data establish a quantitative baseline for the sulfonamide congener and highlight that the O‑tosyl variant—bearing a more labile O–S bond—is structurally incapable of forming the same hydrogen‑bond network within the COX‑2 active site. Procurement of the sulfonate ester is therefore indicated when a hydrolytically or photolytically cleavable masked aniline is required, rather than a metabolically stable sulfonamide pharmacophore.
| Evidence Dimension | COX‑2 inhibition IC₅₀ |
|---|---|
| Target Compound Data | Not directly measured; structural analysis predicts reduced COX‑2 affinity due to O‑tosyl lability |
| Comparator Or Baseline | N‑(4‑anilinophenyl)‑4‑methylbenzenesulfonamide (TPPD): IC₅₀ = 36 370 nM (36.4 µM) |
| Quantified Difference | Qualitative – sulfonate ester is a prodrug‑type electrophile; sulfonamide is a stable inhibitor |
| Conditions | ChEMBL_311665 DPPH radical scavenging / COX‑2 inhibition assay; n = 3‑4 |
Why This Matters
For drug‑discovery programs requiring a cleavable protecting group or a controlled‑release moiety, the sulfonate ester offers a distinct chemical handle that the sulfonamide cannot provide.
- [1] Selvam, C., Jachak, S. M., Thilagavathi, R. & Chakraborti, A. K. (2005) Design, synthesis, biological evaluation and molecular docking of curcumin analogues as antioxidant, cyclooxygenase inhibitory and anti‑inflammatory agents. Bioorg. Med. Chem. Lett., 15, 1793–1797. BindingDB entry: IC₅₀ 36370 nM (CHEMBL825457). View Source
